molecular formula C20H21N3O3 B5565047 2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5565047
M. Wt: 351.4 g/mol
InChI Key: ZMOTUDMZXOSZJH-UHFFFAOYSA-N
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Description

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23(20(24)16-12-8-9-13-17(16)25-4-2)14-18-21-19(22-26-18)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOTUDMZXOSZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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